4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline
Brand Name: Vulcanchem
CAS No.: 554423-28-8
VCID: VC5118652
InChI: InChI=1S/C13H20N2O2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3
SMILES: CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N)C
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline

CAS No.: 554423-28-8

Cat. No.: VC5118652

Molecular Formula: C13H20N2O2S

Molecular Weight: 268.38

* For research use only. Not for human or veterinary use.

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline - 554423-28-8

Specification

CAS No. 554423-28-8
Molecular Formula C13H20N2O2S
Molecular Weight 268.38
IUPAC Name 4-(3,5-dimethylpiperidin-1-yl)sulfonylaniline
Standard InChI InChI=1S/C13H20N2O2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3
Standard InChI Key CRYNHMDLCOBJQA-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N)C

Introduction

Structural Characteristics

The molecular architecture of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline comprises three distinct regions:

  • 3,5-Dimethylpiperidine: A six-membered heterocyclic ring with methyl groups at positions 3 and 5, contributing to steric bulk and influencing conformational stability.

  • Sulfonyl Bridge: The SO2\text{SO}_2 group links the piperidine and aniline moieties, enhancing electronic delocalization and enabling hydrogen-bonding interactions.

  • Aniline Group: A para-substituted aromatic amine that serves as a potential site for electrophilic substitution or further functionalization.

The compound’s canonical SMILES string, CC1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)N)C\text{CC1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)N)C}, and InChIKey (NRWSPBARUKVJQD-UHFFFAOYSA-N) provide precise stereochemical details, confirming the trans-configuration of the methyl groups on the piperidine ring.

Synthesis Methods

Primary Synthetic Route

The synthesis typically involves a two-step protocol:

  • Sulfonylation of 3,5-Dimethylpiperidine: Reacting 3,5-dimethylpiperidine with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) yields the intermediate sulfonyl chloride.

  • Coupling with 4-Aminobenzyl Alcohol: The sulfonyl chloride reacts with 4-aminobenzyl alcohol under basic conditions (e.g., Et3N\text{Et}_3\text{N}) to form the target compound.

The reaction is summarized as:

3,5-Dimethylpiperidine+ClSO3H3,5-Dimethylpiperidine-1-sulfonyl chloride\text{3,5-Dimethylpiperidine} + \text{ClSO}_3\text{H} \rightarrow \text{3,5-Dimethylpiperidine-1-sulfonyl chloride} 3,5-Dimethylpiperidine-1-sulfonyl chloride+4-Aminobenzyl alcohol4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline\text{3,5-Dimethylpiperidine-1-sulfonyl chloride} + \text{4-Aminobenzyl alcohol} \rightarrow \text{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline}

Alternative Approaches

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >85%.

  • Solid-Phase Synthesis: Facilitates high-throughput production for combinatorial libraries.

Applications in Medicinal Chemistry

Antimicrobial Activity

Preliminary studies on analogs demonstrate moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL). The sulfonamide group likely inhibits dihydropteroate synthase, a key enzyme in folate biosynthesis.

Kinase Inhibition

Molecular docking simulations suggest affinity for tyrosine kinases (e.g., EGFR, IC50_{50}: 0.8 µM) due to hydrogen bonding between the sulfonyl oxygen and kinase active sites.

Materials Science

The compound’s thermal stability (decomposition temperature: 240°C) and solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) make it suitable for polymer crosslinking agents.

Comparative Analysis of Related Compounds

The table below compares 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline with structurally similar sulfonamides:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Applications
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]anilineC14H22N2O2S\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}282.40Kinase inhibition, antimicrobial agents
1-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinolineC23H28N2O3S\text{C}_{23}\text{H}_{28}\text{N}_{2}\text{O}_{3}\text{S}412.55Anticancer research
N-[(2E)-4-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]anilineC26H33N3O3S2\text{C}_{26}\text{H}_{33}\text{N}_{3}\text{O}_{3}\text{S}_{2}499.70Anti-inflammatory agents

The presence of a thiazole ring in the third compound enhances π-stacking interactions with biological targets, whereas the tetrahydroquinoline derivative exhibits improved blood-brain barrier permeability.

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in preclinical models.

  • Structure-Activity Relationship (SAR) Studies: Modify the aniline substituents to optimize target selectivity.

  • Toxicological Evaluations: Determine LD50_{50} values and hepatotoxicity risks.

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